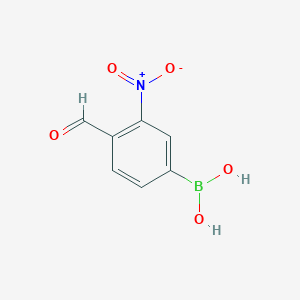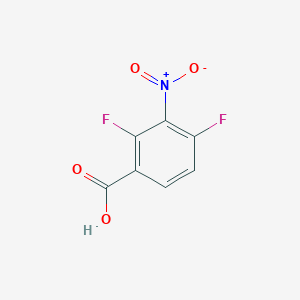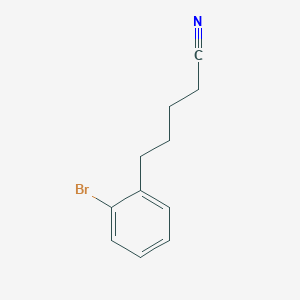![molecular formula C9H17BN2O2 B8237639 [3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]boronic acid](/img/structure/B8237639.png)
[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and an organic substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are typically prepared by the dehydration of boric acid with alcohols . The resulting borate esters can then be converted to boronic acids through hydrolysis or other chemical transformations.
Analyse Des Réactions Chimiques
Types of Reactions
[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]boronic acid can undergo a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling typically produces biaryl compounds, while oxidation reactions can yield boronic esters or borates.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]boronic acid is used as a building block in organic synthesis. It is particularly valuable in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction .
Biology and Medicine
Boronic acids, including this compound, have been explored for their potential as enzyme inhibitors. They can form reversible covalent bonds with active site serines in enzymes, making them useful in the design of enzyme inhibitors for therapeutic applications .
Industry
In industry, boronic acids are used in the production of pharmaceuticals and agrochemicals. Their ability to form stable complexes with diols makes them useful in the development of sensors and separation technologies .
Mécanisme D'action
The mechanism of action of [3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]boronic acid involves its ability to act as a Lewis acid. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl groups in enzymes. This interaction can inhibit enzyme activity by blocking the active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of a pyrazole ring.
2-Thienylboronic acid: Contains a thiophene ring instead of a pyrazole ring.
Uniqueness
[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]boronic acid is unique due to its specific substitution pattern on the pyrazole ring. This substitution can influence its reactivity and binding properties, making it distinct from other boronic acids .
Propriétés
IUPAC Name |
[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BN2O2/c1-6(2)5-12-8(4)9(10(13)14)7(3)11-12/h6,13-14H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXSXWJDUQWJBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N(N=C1C)CC(C)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.06 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
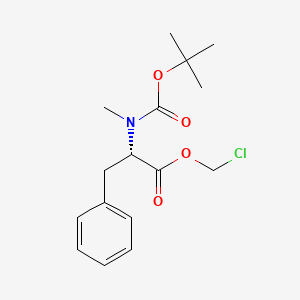
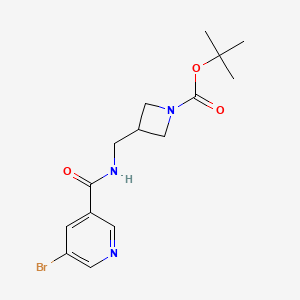
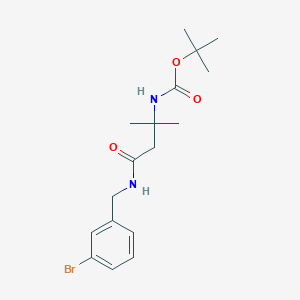
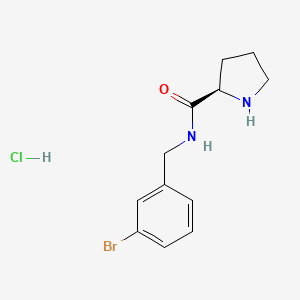
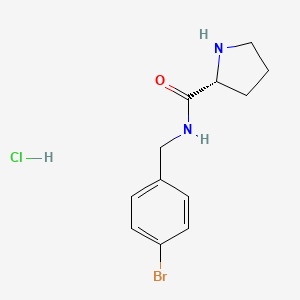
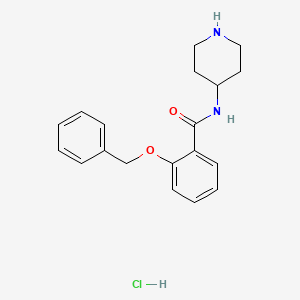
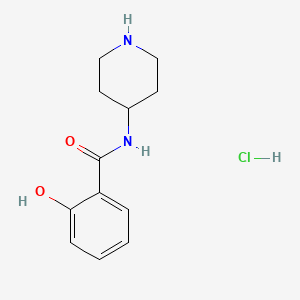
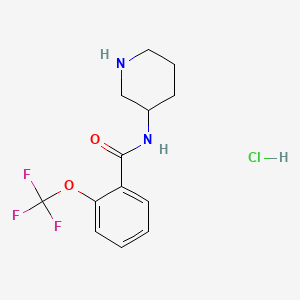
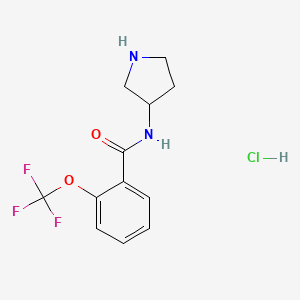
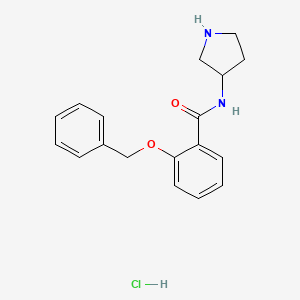
![2'-Bromo-10,10-dimethyl-10H-spiro[anthracene-9,9'-fluorene]](/img/structure/B8237624.png)
